
2-(4-Bromoindolin-1-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a bromine atom at the 4-position of the indole ring, which can significantly influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Solvent recycling and purification steps are also integrated to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-(4-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-amine
- 2-(4-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-amine
- 2-(4-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine
Uniqueness
The presence of the bromine atom at the 4-position of the indole ring makes 2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-amine unique compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and biological activity, making it distinct in terms of its chemical and biological properties .
属性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC 名称 |
2-(4-bromo-2,3-dihydroindol-1-yl)ethanamine |
InChI |
InChI=1S/C10H13BrN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-3H,4-7,12H2 |
InChI 键 |
BKBMYQOMOZVHQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=C1C(=CC=C2)Br)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


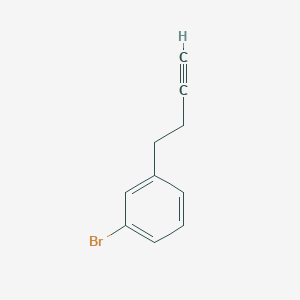
![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)

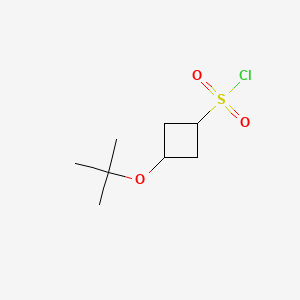
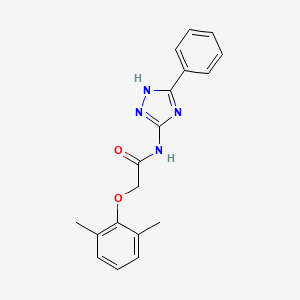

![1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13578676.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)
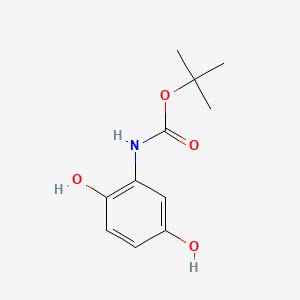
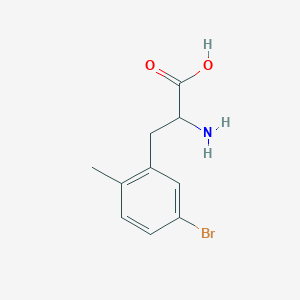

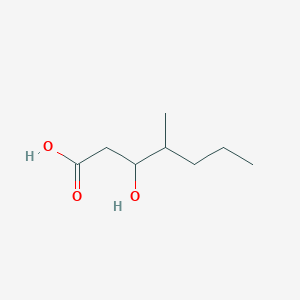
![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)
